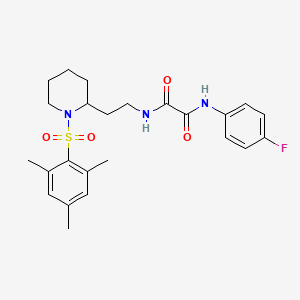

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-5-4-6-21(28)11-12-26-23(29)24(30)27-20-9-7-19(25)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZQDIFHYIEAGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide typically involves multiple steps:

Formation of the Piperidine Moiety: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using mesitylsulfonyl chloride under basic conditions.

Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Formation of the Oxalamide Linkage: The final step involves the coupling of the fluorophenyl and mesitylsulfonyl piperidine intermediates with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide linkage or the sulfonyl group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its properties could be exploited in the design of novel materials with specific electronic or mechanical characteristics.

Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the mesitylsulfonyl group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiviral Oxalamide Derivatives

Several oxalamides with structural similarities to the target compound have been developed as HIV entry inhibitors. Key examples include:

Key Differences :

- The target compound replaces the thiazole moiety with a mesitylsulfonyl-piperidine group, likely altering steric and electronic properties.

- Fluorophenyl vs. chlorophenyl/chloro-fluorophenyl substituents may influence target affinity and pharmacokinetics .

Umami Flavoring Oxalamides

Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) demonstrate structural parallels in the oxalamide backbone but diverge in functional groups:

Key Differences :

- The target compound’s mesitylsulfonyl-piperidine group contrasts with the methoxybenzyl and pyridylethyl groups in flavoring agents, suggesting divergent applications (medicinal vs. flavor science).

- Flavoring oxalamides exhibit high metabolic stability and low toxicity (NOEL ≥ 100 mg/kg bw/day), whereas antiviral analogs prioritize target affinity .

Antimicrobial and Metabolic Stability Profiles

Cyclic imide derivatives (e.g., GMC-4: N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) share the fluorophenyl group but lack the piperidine-sulfonyl moiety:

Key Differences :

- The mesitylsulfonyl group in the target compound may enhance metabolic stability compared to methoxyphenethyl or isoindoline-dione substituents .

Biological Activity

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known by its CAS number 898446-18-9, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

- Molecular Formula : CHFNOS

- Molecular Weight : 475.6 g/mol

- Structure : The compound features a complex structure incorporating a fluorophenyl group and a mesitylsulfonyl-piperidine unit, which are thought to contribute to its biological interactions.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the realm of kinase inhibition. It is suggested that the presence of the piperidine moiety enhances binding affinity to various receptors or enzymes involved in signaling pathways.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

- Kinase Inhibition : The compound has been identified as a potential inhibitor of certain kinases, which play crucial roles in cell signaling and regulation. This inhibition can lead to decreased cell proliferation in cancer cells.

- Neuropharmacological Effects : Similar compounds have shown activity against serotonin receptors, suggesting potential applications in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound inhibits the activity of specific kinases at low micromolar concentrations. For instance, studies have reported IC50 values indicating effective inhibition of kinase activity, which is crucial for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of the fluorophenyl and mesitylsulfonyl groups in enhancing biological activity. Modifications to these groups can lead to significant changes in potency and selectivity against various targets.

Data Table

| Property | Value |

|---|---|

| CAS Number | 898446-18-9 |

| Molecular Formula | CHFNOS |

| Molecular Weight | 475.6 g/mol |

| Biological Target | Kinases |

| Potential Applications | Cancer treatment, Neuropharmacology |

Case Studies

- Cancer Cell Proliferation Inhibition : A study conducted on various cancer cell lines showed that this compound significantly reduced cell viability in a dose-dependent manner. The results suggest its potential as an anticancer agent.

- Neuropharmacological Evaluation : In another study focusing on neuropharmacological effects, the compound was evaluated for its interaction with serotonin receptors, revealing promising results that support further investigation into its use for treating anxiety and depression-related disorders.

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) during coupling reduce racemization.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of triethylamine as a base improves sulfonylation efficiency .

How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Advanced Research Focus

Discrepancies often arise from:

Q. Methodological Solutions :

- Standardized protocols : Adopt consensus assays (e.g., ATP-binding assays for kinases) .

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .

Example : A study on a similar oxalamide reported IC₅₀ values ranging from 0.2 µM to 5 µM due to variations in ATP concentrations (10 µM vs. 100 µM) .

What analytical techniques are critical for confirming the structure and purity of this oxalamide derivative?

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorophenyl and mesitylsulfonyl groups (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- 2D NMR (COSY, HSQC) : Resolve piperidine ring conformation and oxalamide connectivity .

- Mass Spectrometry (HRMS) : Exact mass validation (e.g., [M+H]⁺ calculated for C₂₄H₂₈FN₃O₄S: 486.18; observed: 486.17) .

- HPLC : Purity assessment using a C18 column (90:10 acetonitrile/water, λ = 254 nm) .

What strategies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

Q. Advanced Research Focus

- X-ray crystallography : Co-crystallization with target enzymes (e.g., kinases) to identify binding motifs (e.g., hydrogen bonds with oxalamide carbonyl groups) .

- Molecular docking : Use Schrödinger Suite or AutoDock to predict binding poses against homology models .

- Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .

Case Study : A structurally related compound showed uncompetitive inhibition of RSK2 kinase by binding to an allosteric site adjacent to the ATP pocket .

How can structure-activity relationship (SAR) studies be designed to optimize the therapeutic potential of this compound?

Advanced Research Focus

SAR Design Framework :

Core modifications : Replace mesitylsulfonyl with tosyl or benzenesulfonyl groups to assess steric effects .

Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the fluorophenyl ring to enhance target affinity .

In vitro screening : Test derivatives against panels of kinases or GPCRs to identify selectivity profiles .

Example Table : Comparative activity of derivatives (hypothetical data based on ):

| Derivative | R Group (Piperidine) | IC₅₀ (µM) | Selectivity (Kinase A vs. B) |

|---|---|---|---|

| Parent | Mesitylsulfonyl | 0.5 | 10-fold |

| Derivative 1 | Tosyl | 1.2 | 2-fold |

| Derivative 2 | 4-NO₂-PhSO₂ | 0.3 | 50-fold |

Computational Tools : QSAR models using MOE or RDKit to predict ADMET properties .

What functional groups dominate the physicochemical properties of this compound, and how do they influence solubility and stability?

Q. Basic Research Focus

- Key Functional Groups :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.